2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride
Overview
Description
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride is an organic compound with the molecular formula C11H12ClNO3S. It is a sulfonyl chloride derivative of indene, featuring an acetamido group. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the acetamido and sulfonyl chloride groups.
Acetamidation: Indene is first reacted with acetic anhydride in the presence of a catalyst to form 2-acetamido-2,3-dihydro-1H-indene.
Sulfonylation: The acetamido-indene derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the acetamidation and sulfonylation reactions.
Purification: Employing techniques such as crystallization and distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are used to dissolve the reactants and control the reaction environment.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products include sulfonamides, sulfonate esters, and sulfonothioates.
Hydrolysis Product: The major product of hydrolysis is 2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid.
Reduction Product: The reduction of the acetamido group yields 2-amino-2,3-dihydro-1H-indene-5-sulfonyl chloride.
Scientific Research Applications
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify and synthesize new compounds. The acetamido group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2,3-dihydro-1H-indene-5-sulfonic acid: This compound is similar but lacks the sulfonyl chloride group.
2-Amino-2,3-dihydro-1H-indene-5-sulfonyl chloride: This compound has an amino group instead of an acetamido group.
2-Acetamido-2,3-dihydro-1H-indene-5-sulfonate esters: These compounds are formed by substituting the sulfonyl chloride group with alcohols.
Uniqueness
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride is unique due to the presence of both the acetamido and sulfonyl chloride groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industrial settings.
Properties
IUPAC Name |
2-acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-7(14)13-10-4-8-2-3-11(17(12,15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVZUBLWWSTORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198070 | |
Record name | 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-92-8 | |
Record name | 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74124-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.